

Application Notes and Protocols for Immunohistochemical Staining of NRF1 in Tissue Samples

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Compound of Interest		
Compound Name:	NFQ1	
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Introduction

Nuclear Respiratory Factor 1 (NRF1), also known as Nuclear Factor Erythroid 2-Related Factor 1 (NFE2L1), is a crucial transcription factor that belongs to the Cap 'n' Collar (CNC) basic-region leucine zipper (bZIP) family.[1][2] It is a key regulator of a wide array of cellular functions, including maintaining cellular homeostasis, managing oxidative stress, metabolism, and ensuring proteostasis by regulating proteasome genes.[1][3][4] Given its integral role in cellular health and its implication in various diseases such as cancer, neurodegenerative disorders, and metabolic syndromes, the accurate detection and localization of NRF1 within tissue samples are paramount for research and drug development.[1][4]

Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and abundance of specific proteins within the context of tissue architecture. This document provides a detailed protocol for performing NRF1 staining on formalin-fixed, paraffin-embedded (FFPE) tissue sections.

NRF1 Signaling and Activation Pathway

NRF1 is synthesized as a 120-kDa precursor protein that is inserted into the endoplasmic reticulum (ER) membrane.[5] Under normal conditions, it is targeted for degradation through

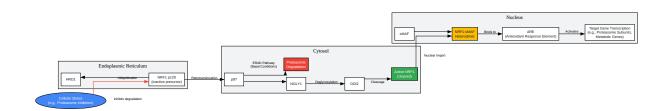


Methodological & Application

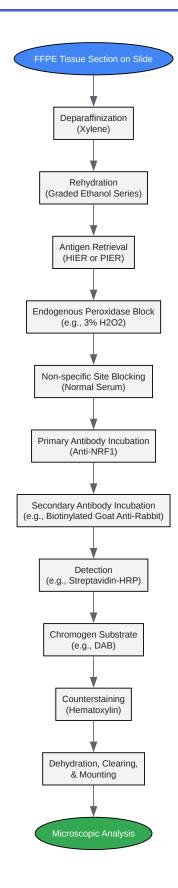
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the ER-associated degradation (ERAD) pathway. However, upon cellular stress, such as proteasome inhibition, NRF1 is activated. It is retrotranslocated from the ER to the cytosol, deglycosylated by N-glycanase 1 (NGLY1), and cleaved by the protease DDI2.[5][6] The resulting active N-terminal fragment translocates to the nucleus, where it forms a heterodimer with small Maf (sMAF) proteins. This complex then binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes to activate their transcription.[5]









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